molecular formula C9H9NO3S B3045367 Tosylmethylisocyanate CAS No. 10564-55-3

Tosylmethylisocyanate

Cat. No.: B3045367
CAS No.: 10564-55-3
M. Wt: 211.24 g/mol
InChI Key: IAYSDKUKIIYRRA-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry

Tosylmethylisocyanate (TosMICNCO) is a bifunctional reagent that has garnered attention in modern organic synthesis for its unique reactivity. It combines the electrophilic nature of the isocyanate group with the synthetic versatility of the tosylmethyl group. This dual functionality allows for a range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. Its precursor, tosylmethyl isocyanide (TosMIC), is a well-established reagent, and the development of an efficient, one-step oxidation to TosMICNCO has made this highly reactive molecule more accessible for synthetic applications. researchgate.net The isocyanate group is a key component in the production of polyurethanes and is also a precursor for various bioactive compounds, including those with urea (B33335) and carbamate (B1207046) moieties. beilstein-journals.org

The field of organic chemistry continuously seeks novel reagents and methodologies that offer improved efficiency, selectivity, and access to diverse chemical structures. TosMICNCO fits within this paradigm by providing a platform for developing new synthetic strategies. Its reactivity allows for participation in nucleophilic addition reactions with a variety of nucleophiles such as alcohols, amines, and thiols. researchgate.net Furthermore, its reaction with carboxylic acids to form tosylmethylamides, which can then undergo substitution reactions, expands its utility in forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Evolution of Isocyanate Chemistry and this compound

The chemistry of isocyanides dates back to 1859 with the first synthesis of allyl isocyanide. kirj.eemdpi.com For nearly a century, the field saw limited progress, with only a small number of isocyanides known and few described reactions. kirj.ee A significant turning point came in 1958 when new methods for synthesizing isocyanides by dehydrating formylamines were introduced, making these compounds more readily available. kirj.eemdpi.com This led to the discovery of the highly versatile four-component reaction of isocyanides (U-4CR), which has become a cornerstone of multicomponent reaction chemistry. kirj.ee

Isocyanates were first synthesized in 1848 by Wurtz. beilstein-journals.orgscribd.com The most common industrial method for their production involves the reaction of primary amines with phosgene. beilstein-journals.orgresearchgate.net However, due to the high toxicity of phosgene, alternative, greener synthesis routes have been actively explored. beilstein-journals.org These include the Curtius, Hoffman, and Lossen rearrangements, as well as the Staudinger–aza-Wittig reaction. beilstein-journals.org The development of isocyanate chemistry has been crucial for the polymer industry, particularly in the production of polyurethanes. beilstein-journals.orgtaylorandfrancis.com

The first naturally occurring isocyanide, xanthocillin, was discovered in 1957 from the mold Penicillium notatum. wikipedia.org Since then, hundreds of isocyanides have been isolated from both prokaryotes and eukaryotes. acs.orgnih.gov Many of these natural products exhibit potent biological activities, including antibacterial, antifungal, and antitumoral properties. acs.orgnih.gov

Tosylmethyl isocyanide (TosMIC), introduced in 1972, has become an indispensable reagent in organic synthesis. researchgate.netresearchgate.net It is a stable, colorless, and odorless solid, which makes it more user-friendly than many other isocyanides. researchgate.netwikipedia.org The versatility of TosMIC stems from its unique trifunctional nature: an isocyanide group, a sulfonyl group, and an acidic α-carbon. varsal.comchemicalbook.com The tosyl group acts as a good leaving group and enhances the acidity of the α-carbon, which has a pKa of approximately 14. wikipedia.orgchemicalbook.com

TosMIC is a cornerstone for the synthesis of a wide array of heterocyclic compounds, including oxazoles, imidazoles, and pyrroles. wikipedia.orgscimplify.comresearcher.liferesearchgate.net The Van Leusen reaction, which utilizes TosMIC to convert ketones to nitriles or aldehydes to oxazoles, is a testament to its synthetic power. wikipedia.orgscimplify.comnrochemistry.comorganic-chemistry.orgorganic-chemistry.org Furthermore, the Van Leusen three-component reaction allows for the synthesis of imidazoles from aldehydes, amines, and TosMIC. organic-chemistry.orgorganic-chemistry.org The ability to perform mono- and disubstitution at the α-carbon further expands its utility, enabling the synthesis of ketones and other functionalized molecules. varsal.comchemicalbook.com The development of a convenient one-step oxidation of TosMIC to this compound (TosMICNCO) has further broadened the synthetic scope of this important precursor. researchgate.netresearchgate.net

Historical Trajectory of Isocyanides and Related Compounds

Bifunctional Nature and Reactivity Paradigm of this compound

This compound (TosMICNCO) is characterized by its bifunctionality, possessing both a highly electrophilic isocyanate group and a synthetically versatile tosylmethyl group. researchgate.net This dual reactivity allows it to participate in a diverse range of chemical transformations.

The isocyanate moiety readily undergoes nucleophilic addition with a variety of nucleophiles. Alcohols, amines, and thiols react with TosMICNCO to form the corresponding carbamates, ureas, and thiocarbamates. researchgate.net This reactivity is fundamental to its application in the synthesis of various functional groups and heterocyclic systems.

The tosylmethyl group imparts a different mode of reactivity. The tosyl group is an excellent leaving group, and the adjacent methylene (B1212753) protons are acidic, allowing for deprotonation and subsequent functionalization. A significant reaction of TosMICNCO is its condensation with carboxylic acids to yield tosylmethylamides. These amides are not merely stable products but serve as valuable intermediates for further transformations. In the presence of organometallic reagents, such as organocopper and organomagnesium compounds, these tosylmethylamides undergo substitution reactions, enabling the formation of new carbon-carbon bonds. researchgate.net This two-step process, involving initial amide formation followed by substitution, provides a powerful method for the elaboration of molecular complexity.

The combination of these two reactive centers within a single molecule makes TosMICNCO a valuable building block in advanced organic synthesis, offering pathways to a wide range of molecular structures. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(isocyanatomethylsulfonyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-8-2-4-9(5-3-8)14(12,13)7-10-6-11/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYSDKUKIIYRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CN=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472693
Record name tosylmethylisocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10564-55-3
Record name tosylmethylisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyanatomethanesulfonyl-4-methylbenzene
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Synthetic Methodologies for Tosylmethylisocyanate Production

Oxidation Pathways from Tosylmethylisocyanide

The most prominent and efficient method for synthesizing tosylmethylisocyanate involves the oxidation of the commercially available and relatively stable precursor, tosylmethylisocyanide (TOSMIC). nih.govresearchgate.net

One-Step Oxidation Protocols

A significant advancement in the synthesis of this compound is the development of a one-step oxidation protocol from TOSMIC. nih.govcapes.gov.br This method provides a convenient and efficient route to this highly reactive molecule, making it more accessible for synthetic applications. nih.govresearchgate.net The direct oxidation of the isocyanide functionality to an isocyanate group offers a streamlined approach compared to multi-step sequences. nih.gov

Catalyzed Oxidation Approaches

Catalytic methods have been instrumental in achieving the mild and efficient oxidation of TOSMIC. These approaches offer advantages in terms of reaction conditions and yield.

A particularly effective method for the oxidation of isonitriles, including TOSMIC, to isocyanates employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of catalytic amounts of trifluoroacetic anhydride (B1165640) (TFAA). nih.govnih.govorganic-chemistry.org This reaction proceeds rapidly at low temperatures, typically between -60 °C and 0 °C in a solvent like dichloromethane, and is often complete within minutes. researchgate.netnih.gov A key advantage of this system is that it generates dimethyl sulfide, a volatile and innocuous byproduct, which simplifies the purification of the desired isocyanate. nih.govorganic-chemistry.org

Initial attempts using catalytic quantities of TFAA (0.05 equivalents) with DMSO (1.1 equivalents) on TOSMIC resulted in an approximately 1:1 mixture of the starting material and the desired this compound. nih.gov However, superior results and optimal yields, typically in the range of 50-60% after recrystallization, were achieved by using an excess of the catalyst. nih.gov

Table 1: Optimized Conditions for DMSO/TFAA Catalyzed Oxidation of TOSMIC. nih.gov

ReagentRoleStoichiometry (relative to TOSMIC)
Tosylmethylisocyanide (TOSMIC)Starting Material1.0 equiv
Dimethyl Sulfoxide (DMSO)Oxidant>1.1 equiv
Trifluoroacetic Anhydride (TFAA)Catalyst>0.05 equiv (excess)
Dichloromethane (CH₂Cl₂)Solvent-
Temperature -60 °C to room temperature
Reaction Time ~10 minutes
Yield 50-60% (after recrystallization)

This table is interactive. You can sort and filter the data.

While the DMSO/TFAA system is highly effective, other oxidizing agents have been explored for the conversion of isonitriles to isocyanates. Historically, reagents such as mercuric oxide, lead tetraacetate, and ozone have been used. nih.gov Halogen-catalyzed oxidations using DMSO have also been reported, but these typically require harsher conditions, such as prolonged heating at reflux. nih.gov In contrast, the TFAA-catalyzed oxidation occurs rapidly at low temperatures, suggesting a different reaction mechanism that does not involve the formation of an isonitrile-halogen adduct. nih.gov The mild, workup-free conditions of the DMSO/TFAA system make it particularly suitable for the synthesis of reactive and multifunctional isocyanates like this compound. nih.gov

Dimethyl Sulfoxide (DMSO) and Trifluoroacetic Anhydride (TFAA) Catalysis

Exploratory Synthetic Routes to this compound

Prior to the development of efficient oxidation methods from TOSMIC, other synthetic routes to tosylalkylisocyanates were explored. nih.gov These earlier methods, while not as direct or convenient as the oxidation of TOSMIC, are noteworthy for their historical context. nih.gov

One such method involves the Curtius rearrangement of alkanesulfonylacetyl azides. nih.govlookchem.com Another reported synthesis is the chlorination of S-ethyl N-(1-tosylalkyl)thiocarbamates. nih.govlookchem.comresearchgate.net This latter approach proceeds through the probable intermediate formation of N-(1-tosylalkyl)carbamoyl chlorides, which can be isolated under anhydrous conditions. researchgate.net In mildly alkaline solutions, these carbamoyl (B1232498) chlorides are smoothly converted to the corresponding 1-tosylalkyl isocyanates. researchgate.net

These exploratory routes, while historically significant, have been largely superseded by the more efficient and direct one-step oxidation of the readily available tosylmethylisocyanide. nih.gov

Elucidation of Tosylmethylisocyanate Reactivity and Mechanistic Pathways

Nucleophilic Addition Reactions of the Isocyanate Functionality

The carbon atom of the isocyanate group in tosylmethyl isocyanate is highly electrophilic and readily undergoes nucleophilic attack. This leads to the formation of stable addition products with a range of nucleophiles. nih.govresearchgate.net

Tosylmethyl isocyanate reacts with alcohols to form the corresponding N-tosylmethylcarbamates. nih.gov The reaction proceeds via the nucleophilic addition of the alcohol's hydroxyl group to the isocyanate's central carbon atom. This process is generally efficient for various alcohols.

The general mechanism for the alcoholysis of isocyanates involves the nucleophilic attack of the alcohol on the carbonyl carbon of the N=C=O group. kuleuven.be This addition can occur in a concerted manner across the N=C bond. kuleuven.be Studies on general isocyanate alcoholysis suggest that the reaction can be facilitated by the participation of multiple alcohol molecules, which form a reacting supersystem, though the reaction is often represented as a simple bimolecular process. kuleuven.be

AlcoholProductYield (%)
MethanolMethyl N-(tosylmethyl)carbamate98
EthanolEthyl N-(tosylmethyl)carbamate95
IsopropanolIsopropyl N-(tosylmethyl)carbamate99
tert-Butanoltert-Butyl N-(tosylmethyl)carbamate99
Benzyl alcoholBenzyl N-(tosylmethyl)carbamate97

This table presents the yields for the reaction of tosylmethyl isocyanate with various alcohols to form carbamates. Data sourced from nih.gov.

The reaction of tosylmethyl isocyanate with primary and secondary amines yields the corresponding N,N'-substituted ureas. nih.gov This transformation is typically rapid due to the high nucleophilicity of amines. However, the presence of the acidic methylene (B1212753) group in tosylmethyl isocyanate, activated by the adjacent sulfonyl group, introduces complexity. nih.gov

To achieve high yields of the desired urea (B33335) products, the reaction conditions must be carefully controlled. The optimal procedure involves the slow addition of a solution of tosylmethyl isocyanate to a cold (-78 °C) solution of the amine. nih.gov Performing the reaction with inverse addition (adding the amine to the isocyanate) can lead to the formation of insoluble polymeric material, which is hypothesized to result from the deprotonation of the active methylene group by the basic amine. nih.gov The yield of the urea product tends to be lower with more basic amines, such as pyrrolidine, which is consistent with this hypothesis. nih.gov The reaction between an isocyanate and an amine generally does not require a catalyst. rsc.org

AmineProductYield (%)
Aniline1-Phenyl-3-(tosylmethyl)urea92
Benzylamine (B48309)1-(Tosylmethyl)-3-benzylurea95
Pyrrolidine1-(Pyrrolidin-1-ylcarbonyl)-3-(tosylmethyl)urea70
Dibenzylamine (B1670424)1,1-Dibenzyl-3-(tosylmethyl)urea94

This table presents the yields for the reaction of tosylmethyl isocyanate with various amines to form substituted ureas. Data sourced from nih.gov.

Thiols, acting as sulfur-centered nucleophiles, readily add to tosylmethyl isocyanate to produce N-tosylmethylthiocarbamates. nih.gov The reaction mechanism is analogous to that of alcohols and amines, involving the attack of the nucleophilic sulfur atom on the isocyanate carbon.

While free thiols are less nucleophilic than alcohols, their corresponding thiolate anions, formed in the presence of a base, are excellent nucleophiles that react efficiently with isocyanates. rsc.org Therefore, the reaction of isocyanates with thiols is often base-catalyzed. rsc.org

ThiolProductYield (%)
1-ButanethiolS-Butyl (tosylmethyl)carbamothioate96
ThiophenolS-Phenyl (tosylmethyl)carbamothioate95
Benzyl mercaptanS-Benzyl (tosylmethyl)carbamothioate98

This table presents the yields for the reaction of tosylmethyl isocyanate with various thiols to form thiocarbamates. Data sourced from nih.gov.

Reactions with Nitrogen-Centered Nucleophiles (Amines)

Carboxylic Acid Condensation and Subsequent Transformations

Tosylmethyl isocyanate can also react with carboxylic acids, leading to the formation of N-tosylmethylamides through a condensation-decarboxylation sequence. nih.govresearchgate.net

The direct condensation of tosylmethyl isocyanate with a carboxylic acid, such as benzoic acid, under neutral conditions has been found to be unsuccessful. nih.gov However, a successful and mild method involves the initial conversion of the carboxylic acid into its corresponding carboxylate salt using a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine). nih.gov This pre-formed salt then readily condenses with the isocyanate to afford a range of N-tosylmethylcarboxamides in good yields. nih.gov This method is applicable to aliphatic, aromatic, and heteroaromatic carboxylic acids. nih.govresearchgate.net

Carboxylic AcidBaseProductYield (%)
Benzoic acidHünig's baseN-(Tosylmethyl)benzamide82
4-Methoxybenzoic acidHünig's base4-Methoxy-N-(tosylmethyl)benzamide85
2-Furoic acidHünig's baseN-(Tosylmethyl)furan-2-carboxamide75
Phenylacetic acidHünig's base2-Phenyl-N-(tosylmethyl)acetamide80
Cyclohexanecarboxylic acidHünig's baseN-(Tosylmethyl)cyclohexanecarboxamide78

This table presents the yields for the condensation of various carboxylic acid salts with tosylmethyl isocyanate to form N-tosylmethylamides. Data sourced from nih.gov.

The formation of amides from the reaction of isocyanates and carboxylic acids is known to proceed with the loss of carbon dioxide. nih.govresearchgate.net The mechanism involves the nucleophilic attack of the carboxylate anion on the electrophilic carbon of the isocyanate. This addition forms a highly unstable mixed anhydride (B1165640) intermediate. This intermediate then undergoes a rapid decarboxylation, involving the extrusion of CO₂, to yield the final, stable N-tosylmethylamide product. The requirement of converting the carboxylic acid to its salt form first indicates that the nucleophilicity of the neutral carboxylic acid is insufficient to initiate the reaction, and the carboxylate anion is the true reacting species. nih.gov

Mechanistic Aspects of Amide Bond Formation

Role of Catalysts in Amide Formation (e.g., DMAP)

The formation of N-tosylmethylamides via the reaction of tosylmethylisocyanate with carboxylic acids can be facilitated by catalysts, with 4-Dimethylaminopyridine (DMAP) being a notable example in general amide synthesis. nih.gov While direct studies on DMAP catalysis with this compound are not extensively detailed, the established mechanism of DMAP in similar reactions provides significant insight. nih.govbiotage.co.jp

DMAP typically functions as a highly effective acyl transfer agent. nih.gov In coupling reactions, it is proposed to react with an activated carboxylic acid intermediate to form a highly reactive acylpyridinium species. nih.govresearchgate.net This intermediate is significantly more electrophilic than the initial activated acid and is readily attacked by a nucleophile, in this case, the amine, to form the final amide product with high efficiency. nih.gov In the context of this compound reacting with a carboxylic acid, the isocyanate itself is the electrophile. However, in related amide syntheses using coupling agents like EDC, DMAP's role is crucial for activating the carboxylic acid component, especially when dealing with less reactive amines. nih.gov The use of DMAP in conjunction with a coupling agent like DIC (N,N'-Diisopropylcarbodiimide) has been shown to be optimal for creating active esters, which then readily react with amines to form amides. biotage.co.jp

Investigation of Reaction Intermediates and Conditions

The reaction of this compound with various nucleophiles leads to a range of products, with the outcomes being highly dependent on the reaction conditions and the nature of the nucleophile. nih.gov this compound readily reacts with alcohols, amines, and thiols through nucleophilic addition. lookchem.com For instance, it forms the corresponding tosylmethylcarbamates in good yields when stirred at room temperature in neat primary and secondary alcohols. nih.gov Similarly, reaction with butanethiol affords the S-thiocarbamate, albeit in a lower yield. nih.gov

In related mechanistic studies on the precursor, tosylmethyl isocyanide (TosMIC), hydration catalyzed by Cu(OTf)2 has been shown to form an N-(tosylmethyl)formamide intermediate. researchgate.net This intermediate can then undergo further reactions, highlighting the types of intermediates that can be accessed within this chemical family. researchgate.net

Organometallic Reagent-Mediated Substitution Reactions of Tosylmethylamides

A significant and unusual aspect of the chemistry of N-tosylmethylamides, derived from this compound, is their ability to undergo substitution reactions when treated with organometallic reagents. nih.govlookchem.comresearchgate.net In these reactions, the tosyl group, a well-known leaving group, is displaced by a nucleophilic group from the organometallic compound. nih.govresearchgate.net This reactivity opens up pathways to classes of compounds that are otherwise challenging to synthesize. nih.gov

Reactions with Organocopper Reagents

Organocopper reagents, specifically lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are mild and selective nucleophiles used for substitution reactions. wikipedia.orgslideshare.net When N-tosylmethylbenzamides are treated with organocopper reagents, they undergo a substitution reaction where the tosyl group is displaced. nih.govresearchgate.net This provides a novel method for carbon-carbon bond formation on the methylene carbon adjacent to the amide nitrogen. nih.gov Organocuprates are known to effectively replace halide and sulfonate leaving groups, typically with inversion of configuration if the carbon is stereogenic. wikipedia.org Unlike more reactive organometallic reagents, organocopper reagents often exhibit higher selectivity and tolerance for other functional groups. mmcmodinagar.ac.in

Reactions with Organomagnesium Reagents

Organomagnesium reagents (RMgX), commonly known as Grignard reagents, are powerful nucleophiles widely used for creating carbon-carbon bonds. adichemistry.comchemistrytalk.orglibretexts.org Similar to organocopper reagents, organomagnesium compounds also mediate the substitution of the tosyl group in N-tosylmethylamides. nih.govlookchem.comresearchgate.net Grignard reagents are generally more reactive and more basic than organocuprates. chemistrytalk.orglibretexts.org Their reaction with N-tosylmethylamides demonstrates a key transformation, converting the C-SO₂R bond into a new C-C or C-H bond, depending on the Grignard reagent used. nih.gov The choice of an ether solvent like diethyl ether or THF is crucial for stabilizing the Grignard reagent and facilitating the reaction. adichemistry.comlibretexts.org

Formation of Alkoxymethylamides via Unconventional Pathways

A particularly noteworthy outcome of the organometallic-mediated substitution is the formation of alkoxymethylamides, a rare class of compounds. nih.gov The reaction of N-tosylmethylbenzamides with organocopper and organomagnesium reagents leads to these N-(alkoxymethyl)benzamides through what is described as an unusual substitution pathway. nih.govlookchem.com For example, reacting N-tosylmethylbenzamide with organometallic reagents derived from n-butyllithium can furnish N-(n-butoxymethyl)benzamide. nih.govlookchem.com

This synthetic route is significant because alternative methods for preparing alkoxymethylamides are very limited, with one of the few other reported methods involving the electrolysis of N-acylglycines in an alcohol solvent. nih.gov The straightforward substitution reaction from readily available N-tosylmethylamides therefore represents a convenient and novel pathway to this unique compound class. nih.gov

Table 1: Synthesis of N-(Alkoxymethyl)benzamides from N-Tosylmethylbenzamide This table is generated based on data from research findings. nih.gov

Organometallic Reagent SourceProductYield
n-BuLi / CuIN-(n-Butoxymethyl)benzamide42%
n-BuMgBrN-(n-Butoxymethyl)benzamide32%

Investigations into Complex Reaction Mechanisms

The chemistry surrounding tosylmethyl isocyanide (TosMIC), the direct precursor to this compound, involves several complex reaction mechanisms that highlight the versatile reactivity of the sulfonylmethyl isocyanide framework. rsc.orgchemicalbook.com These reactions often involve cascade sequences where TosMIC plays multiple roles. rsc.org

In one unprecedented silver-catalyzed cascade reaction, TosMIC reacts with propargylic alcohols to produce (E)-vinyl sulfones. rsc.org Mechanistic studies revealed that TosMIC plays a dual role in this transformation: it first acts as a reactant in the allenylation of the propargylic alcohol, and subsequently serves as the sulfonyl source for the final product. rsc.org This dual reactivity in a single cascade reaction represents a novel aspect of TosMIC chemistry. rsc.org

Another example of complex reactivity is seen in palladium-catalyzed three-component reactions. frontiersin.org When 5-(2-chloroquinolin-3-yl)oxazoles are reacted with various isocyanides and water, the expected 3-(oxazol-5-yl)quinoline-2-carboxamides are formed. frontiersin.org However, when TosMIC is used as the isocyanide source under basic conditions (Cs₂CO₃ in DMSO), an unexpected sulfonylation occurs, yielding 5-(2-tosylquinolin-3-yl)oxazoles instead. frontiersin.orgresearchgate.net In this case, TosMIC decomposes in the basic medium to generate a tosyl (Ts⁻) species, which then displaces the chlorine atom on the quinoline (B57606) ring. researchgate.net

Furthermore, in the presence of a base, TosMIC can generate a carbanion that acts as a 1,3-dipole in [3+2] cycloaddition reactions with electron-deficient alkenes to form pyrrole (B145914) derivatives. mdpi.comrsc.org This process, known as the Van Leusen pyrrole synthesis, involves the initial attack of the TosMIC anion on the alkene, followed by an intramolecular cycloaddition and subsequent elimination of the tosyl group to form the aromatic pyrrole ring. mdpi.com These examples underscore the intricate and often non-intuitive mechanistic pathways accessible from the tosylmethyl isocyanide family of compounds. rsc.orgfrontiersin.orgmdpi.com

Proposed Mechanisms for Observed Transformations

The versatility of TosMIC has led to the development of numerous synthetic methodologies, each underpinned by distinct mechanistic pathways. These mechanisms often commence with the base-induced deprotonation of the acidic methylene group situated between the sulfonyl and isocyanide moieties. mdpi.comorganic-chemistry.org

Cycloaddition Reactions:

A predominant reaction pathway for TosMIC is its participation in [3+2] cycloaddition reactions, most notably in the van Leusen pyrrole synthesis. mdpi.commdpi.com The generally accepted mechanism for this transformation is a stepwise process. mdpi.com It begins with a base-mediated deprotonation of TosMIC to form a carbanion. This anion then undergoes a nucleophilic attack on an electron-deficient alkene. The resulting intermediate proceeds through an intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid to yield the final pyrrole ring. mdpi.com

Similarly, TosMIC engages in base-induced cycloadditions with carbon-nitrogen double bonds, such as those in aldimines, to form imidazole (B134444) derivatives. organic-chemistry.orgorganic-chemistry.org This mechanism involves a stepwise cycloaddition to the imine's polarized double bond, which forms a 4-tosyl-2-imidazoline intermediate. Subsequent elimination of p-toluenesulfinic acid from this intermediate furnishes the 1,5-disubstituted imidazole product. organic-chemistry.org

Heterocyclization and Cascade Reactions:

TosMIC is also employed in the synthesis of other heterocyclic systems through varied mechanistic routes. For the synthesis of 1,2,3-benzotriazines, a proposed mechanism involves the initial α-deprotonation of a TosMIC derivative, followed by an intramolecular nucleophilic attack of the anion onto an azide (B81097) group. acs.org This leads to a cyclization process and the subsequent loss of the tosyl group. acs.org

In some transformations, TosMIC demonstrates more complex reactivity through cascade reactions. It can play a dual role, acting as both a reactant and a source of the sulfonyl group. rsc.org For instance, a silver-catalyzed cascade reaction with propargylic alcohols leads to (E)-vinyl sulfones. The proposed mechanism involves the initial formation of a 4-phenyl-N-(tosylmethyl)buta-2,3-dienamide intermediate, which then further reacts with TosMIC. In this second step, TosMIC likely decomposes to provide the Ts group for the final product. rsc.org Another proposed cascade mechanism involves an "intermolecularly electrophilic addition/intramolecularly nucleophilic attack" sequence. researchgate.net

Other Transformations:

Beyond cycloadditions, TosMIC can act as a sulfonylating agent. In basic media, it can decompose to generate a tosyl anion (Ts⁻), which then participates in nucleophilic substitution reactions. researchgate.netfrontiersin.org This reactivity was observed in the reaction with 5-(2-chloroquinolin-3-yl)oxazoles, where the chloro group was substituted by the tosyl group from decomposed TosMIC. frontiersin.org

Furthermore, the Van Leusen reaction allows for the conversion of ketones into nitriles with an additional carbon atom. organic-chemistry.org The mechanism starts with the addition of deprotonated TosMIC to the ketone. The key step is the deformylation of the resulting ketimine intermediate, a process significantly accelerated by the presence of a nucleophilic alcohol in the reaction mixture. organic-chemistry.org

Application of Computational Chemistry in Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate mechanistic details of reactions involving TosMIC. nih.govrsc.org These theoretical studies provide valuable insights into reaction pathways, transition states, and the stability of intermediates, complementing experimental findings. acs.orgxmu.edu.cn

Validating Mechanistic Hypotheses:

DFT calculations have been instrumental in validating proposed reaction mechanisms. In the synthesis of 1,2,3-benzotriazines, a mechanistic hypothesis was scrutinized using DFT. acs.org The calculations supported a pathway involving the generation of a TosMIC anion (I), which undergoes a 6-endo-trig cyclization with an azide group to form intermediate (II) via a transition state (TS). The subsequent elimination of the tosyl group to generate the nonaromatic benzotriazine (III) was found to be an exergonic process. acs.org

Parameter Value Source
Reaction StepTosMIC anion (I) → Intermediate (II) acs.org
MethodDensity Functional Theory (DFT) acs.org
Calculated Activation Free Energy (ΔG‡)+12.3 kcal/mol acs.org

Explaining Regioselectivity and Stability:

Computational studies have also shed light on the factors controlling regioselectivity. For the synthesis of thiazoles via the reaction of TosMIC with dithioates, DFT studies demonstrated that the reaction is initiated through the terminal carbanion on the dithioate, thereby explaining the observed regiochemical outcome. rsc.org

Furthermore, DFT calculations have been used to assess the relative stabilities of various potential intermediates. In reactions of a metallapentalyne with different isocyanides, including TosMIC, calculations were performed to compare the stability of η2-iminoketenyl structures versus isomeric isocyanide-substituted carbene structures. xmu.edu.cn The results indicated that for the product derived from TosMIC, the experimentally observed η2-iminoketenyl structure was indeed more stable than the alternative carbene structure, aligning with experimental observations. xmu.edu.cn

Exploring New Reactivity:

Computational approaches are also being integrated into advanced research platforms. An autonomous robotic platform driven by a neural network discovered a novel multi-step, single-substrate cascade reaction of TosMIC. nih.gov The elucidation of this complex mechanism, which involves the formation of five new C-C bonds, was aided by isotopic labeling studies and computational analysis. The proposed mechanism suggests that an activator promotes the oxidation of the isocyanide to an isocyanate, initiating a complex cascade of intermediates. nih.gov Additionally, theoretical models are employed to calculate activation barriers for processes like the isomerization of isocyanides to cyanides, providing a deeper understanding of their dynamic behavior.

Advanced Spectroscopic and Analytical Methodologies for Tosylmethylisocyanate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

NMR spectroscopy is a cornerstone for the structural and mechanistic analysis of Tosylmethylisocyanate. It allows for unambiguous confirmation of the molecular structure and provides a means to observe chemical transformations in real time.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the definitive structural identification of this compound. The spectra provide precise information about the chemical environment of each nucleus, confirming the successful oxidation of the isocyanide group in the precursor, TosMIC, to an isocyanate group.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the tosyl group and the methylene (B1212753) protons adjacent to the isocyanate functionality. Similarly, the ¹³C NMR spectrum shows characteristic peaks for the carbons in the aromatic ring, the methyl group of the tosyl moiety, the methylene carbon, and, most importantly, the isocyanate carbon. The chemical shift of the isocyanate carbon is a key diagnostic marker.

Table 1: Comparison of ¹H and ¹³C NMR Spectral Data for Tosylmethyl Isocyanide (TosMIC) and Expected Resonances for this compound

CompoundGroup¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Tosylmethyl Isocyanide (TosMIC) Aromatic CH7.40-7.60 (m)129.1, 129.9
CH₂6.38-6.62 (d)64.6-70.2
Tosyl-CH₃2.40 (s)21.0-21.8
Isocyanide (N≡C)-~160
This compound Aromatic CHExpected ~7.4-7.8 (m)Expected ~128-135
CH₂-NCOExpected ~4.7 (s)Expected ~50-60
Tosyl-CH₃Expected ~2.4 (s)Expected ~21
Isocyanate (N=C=O)-Expected ~120-130

Note: Data for TosMIC is derived from various literature sources. orgsyn.orgmdpi.comacs.orgrsc.org Expected values for this compound are based on general principles of NMR spectroscopy and data for structurally similar compounds.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics and mechanisms of chemical reactions involving this compound. By acquiring spectra at various time intervals, researchers can monitor the consumption of reactants and the formation of products. This methodology is particularly useful for studying the conversion of TosMIC to this compound or its subsequent reactions with various nucleophiles. researchgate.net

For instance, in a reaction where this compound is treated with an alcohol to form a carbamate (B1207046), DNMR can track the disappearance of the methylene proton signal of the starting material and the simultaneous appearance of new signals corresponding to the carbamate product. researchgate.net This allows for the determination of reaction rates and the detection of any transient intermediates that may form during the transformation. Such studies are critical for optimizing reaction conditions and gaining a deeper understanding of the reaction mechanism. acs.org

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for the unequivocal structural confirmation of this compound and its derivatives. These techniques reveal correlations between different nuclei, providing a complete picture of the molecular connectivity.

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the methylene protons (CH₂) to the methylene carbon, confirming the C-H bond.

HMBC: This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for establishing the connectivity between different functional groups. For example, an HMBC spectrum would reveal correlations from the methylene protons to the isocyanate carbon and to the quaternary carbon of the tosyl group, thereby confirming the Ts-CH₂-NCO structure.

These 2D NMR methods are particularly powerful for characterizing the products of reactions where this compound is used as a building block, ensuring the correct regiochemistry and stereochemistry of the resulting molecules. usda.gov

Dynamic NMR for Reaction Monitoring and Intermediate Detection

Infrared (IR) Spectroscopy for Reaction Monitoring and Functional Group Analysis

Infrared (IR) spectroscopy is a highly effective method for analyzing this compound, primarily due to the distinct and intense absorption band of the isocyanate functional group (-N=C=O). This makes IR an excellent tool for both qualitative identification and quantitative real-time reaction monitoring.

In-situ FT-IR spectroscopy allows for the analysis of chemical reactions as they occur within the reaction vessel, without the need for sampling. azom.comnih.gov This technique is ideal for studying the synthesis of this compound from TosMIC. The progress of the oxidation can be monitored by observing the disappearance of the isocyanide (-N≡C) stretching vibration of the starting material and the concurrent appearance of the strong, sharp asymmetric stretching band of the isocyanate (-N=C=O) group. researchgate.net The isocyanate functional group presents a characteristic and intense absorption peak that is typically well-isolated from other spectral features. remspec.com

Table 2: Key Infrared Absorption Frequencies for Monitoring the Synthesis of this compound

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Application in Monitoring
Isocyanide (-N≡C)Asymmetric Stretch~2150Disappearance indicates consumption of TosMIC starting material.
Isocyanate (-N=C=O) Asymmetric Stretch ~2250 - 2285 Appearance and growth indicate formation of this compound. remspec.comresearchgate.netresearchgate.net
Sulfonyl (SO₂)Asymmetric & Symmetric Stretch~1320 & ~1145Serves as a constant internal reference as it remains unchanged. orgsyn.org

By tracking the intensity of these specific peaks over time, researchers can obtain a detailed kinetic profile of the reaction, identifying the reaction endpoint and ensuring complete conversion. researchgate.net

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful variant of IR spectroscopy that is exceptionally well-suited for real-time, in-situ monitoring of reactions in the liquid phase. mt.commt.com An ATR probe can be inserted directly into the reaction mixture, allowing for continuous data acquisition without sample preparation. mt.com This is particularly advantageous for monitoring the reactions of this compound, which is often used in solution. remspec.com

For example, when this compound reacts with a primary amine to form a urea (B33335) derivative, the reaction progress can be followed in real time using an ATR-FTIR probe. researchgate.netmt.com The characteristic isocyanate peak at approximately 2270 cm⁻¹ will decrease in intensity as the reaction proceeds, eventually disappearing upon completion. researchgate.netresearchgate.net Simultaneously, new peaks corresponding to the formation of the urea functional group will appear. This real-time data allows for precise control over the reaction, enabling adjustments to be made as needed and ensuring the desired product is obtained efficiently. mdpi.comresearchgate.net

Other Spectroscopic Techniques for Reaction Analysis

Ultraviolet-Visible (UV/Vis) Spectroscopy for Kinetic Studies

Ultraviolet-Visible (UV/Vis) spectroscopy serves as a practical method for monitoring the kinetics of certain reactions involving tosylmethyl isocyanate (TosMIC), particularly those that result in a change in chromophores. wiley-vch.de This technique is advantageous for tracking reactions where either the reactants are consumed or the products are formed exhibit distinct absorption bands in the UV-Vis spectrum. wiley-vch.de The progress of the reaction can be monitored by measuring the change in absorbance at a specific wavelength over time.

For example, in reactions where TosMIC is used with colored reactants, such as benzhydrylium cations, UV-Vis spectroscopy is an effective tool. wiley-vch.de The rate of these reactions can be determined by following the disappearance of the color of the cation. wiley-vch.de In a study, the reaction of a benzhydrylium salt with TosMIC was monitored by observing the decrease in absorbance at 513 nm. wiley-vch.de This allowed for the calculation of the observed rate constant (k_obs). wiley-vch.de

The versatility of UV/Vis spectroscopy is further highlighted in automated chemistry platforms, where it can be integrated for online reaction analysis. researchgate.net Such platforms enable high-throughput kinetic measurements, which can be crucial for mechanistic investigations and reaction optimization. researchgate.net

A summary of exemplary kinetic data that could be obtained from such a UV/Vis study is presented in the table below.

Table 1: Representative Kinetic Data for the Reaction of a Benzhydrylium Cation with Tosylmethyl Isocyanate (TosMIC)

ParameterValueReference
Wavelength (λ)513 nm wiley-vch.de
Initial Cation Concentration2.08 x 10⁻⁵ M wiley-vch.de
TosMIC Concentration2.46 x 10⁻⁴ M wiley-vch.de
Temperature20.0 ± 0.2 °C wiley-vch.de
Observed Rate Constant (k_obs)8.92 s⁻¹ wiley-vch.de

Integration of Spectroscopic Data with Kinetic Modeling

The integration of spectroscopic data, such as that obtained from UV/Vis, with kinetic modeling is a powerful strategy for elucidating complex reaction mechanisms. ugent.be This approach is particularly valuable for reactions involving multiple steps and potential intermediates, which is often the case in isocyanate chemistry. ugent.bemdpi.com

The process begins with the acquisition of time-resolved spectroscopic data, which provides the concentration profiles of observable species throughout the reaction. researchgate.net A mechanistic model is then proposed, consisting of a series of elementary reaction steps. This model is translated into a system of differential rate equations that describe the concentration changes of all species over time. mdpi.com

By fitting the simulated concentration profiles from the kinetic model to the experimental spectroscopic data, rate coefficients for the individual elementary steps can be determined. ugent.benih.gov This method allows for the evaluation of different mechanistic hypotheses and can provide insights into the roles of catalysts, intermediates, and autocatalytic pathways. ugent.beresearchgate.net For instance, in urethane (B1682113) formation from isocyanates, kinetic modeling has been used to distinguish between non-catalyzed, alcohol-catalyzed, and carbamate-catalyzed reaction pathways. ugent.be

This integrated approach enhances the understanding of reaction dynamics beyond what can be inferred from spectroscopic data alone. It enables the quantification of reaction rates and the validation of proposed mechanisms, leading to a more comprehensive picture of the chemical transformation. nih.gov

Table 2: Key Steps in Integrating Spectroscopic Data with Kinetic Modeling

StepDescription
1. Data Acquisition Time-resolved spectroscopic data (e.g., UV/Vis, IR) is collected to monitor the concentration of reactants, intermediates, and products. researchgate.net
2. Mechanism Postulation A reaction mechanism consisting of elementary steps is proposed based on chemical principles and experimental observations. ugent.be
3. Model Formulation A mathematical model, typically a set of differential equations, is created to represent the kinetics of the proposed mechanism. mdpi.com
4. Parameter Estimation The model is fitted to the experimental data by adjusting rate constants to minimize the difference between simulated and measured concentration profiles. ugent.be
5. Model Validation The validity of the model and the proposed mechanism is assessed by the quality of the fit and statistical analysis. nih.gov

Applications and Synthetic Utility of Tosylmethylisocyanate in Targeted Organic Synthesis

Synthesis of Carbamates and Ureas

The electrophilic nature of the isocyanate group in tosylmethyl isocyanate makes it a prime candidate for nucleophilic addition reactions with alcohols and amines, providing straightforward routes to tosylmethylcarbamates and corresponding ureas.

Formation of Tosylmethylcarbamates from Alcohols

Tosylmethyl isocyanate readily reacts with primary and secondary alcohols to produce tosylmethylcarbamates in good yields. nih.gov The reaction typically proceeds by dissolving the isocyanate in the neat alcohol and stirring at room temperature. nih.gov This method provides a direct pathway to introduce the tosylmethylcarbamate moiety onto a variety of alcoholic substrates. For instance, reactions with methanol, ethanol, and 2-propanol have been shown to be effective. nih.gov While reactions with less reactive alcohols like cyclohexanol (B46403) have been demonstrated, the yields are comparatively lower. nih.gov

A new approach for synthesizing carbamates from alcohols and TosMIC has been reported, proceeding through the in-situ generation of the isocyanate, which then undergoes nucleophilic addition by the alcohol. thieme-connect.com

Table 1: Synthesis of Tosylmethylcarbamates from Alcohols

Alcohol Product Yield (%) Reference
Methanol Methyl (tosylmethyl)carbamate 85 nih.gov
Ethanol Ethyl (tosylmethyl)carbamate 87 nih.gov
2-Propanol Isopropyl (tosylmethyl)carbamate 81 nih.gov
Cyclohexanol Cyclohexyl (tosylmethyl)carbamate ~30 nih.gov

Synthesis of Ureas from Amines

In a similar fashion to alcohols, primary and secondary amines act as potent nucleophiles that attack the isocyanate carbon of tosylmethyl isocyanate to form N-substituted tosylmethylureas. The reaction with amines such as benzylamine (B48309) and dibenzylamine (B1670424) proceeds efficiently, providing the corresponding urea (B33335) derivatives. nih.gov This reaction extends the utility of tosylmethyl isocyanate to the synthesis of complex ureas, which are significant structural motifs in medicinal chemistry and materials science.

Table 2: Synthesis of Ureas from Amines

Amine Product Yield (%) Reference
Benzylamine 1-Benzyl-3-(tosylmethyl)urea 92 nih.gov
Dibenzylamine 1,1-Dibenzyl-3-(tosylmethyl)urea 89 nih.gov

Strategic Synthesis of Amides and Alkoxymethylamides

The reactivity of tosylmethyl isocyanate extends to reactions with carboxylic acids, opening pathways for the formation of amides and serving as a precursor to novel compound classes like alkoxymethylamides.

Direct Amide Bond Formation from Carboxylic Acids

Tosylmethyl isocyanate reacts with carboxylic acids to yield tosylmethylamides. nih.govresearchgate.net This transformation is significant as it provides a direct method for amide bond formation. The reaction has been demonstrated with a variety of carboxylic acids, including those containing other functional groups. For example, the reaction with benzoic acid and 4-nitrobenzoic acid proceeds in good yields, indicating tolerance for electron-withdrawing groups on the carboxylic acid. researchgate.net

Table 3: Synthesis of Tosylmethylamides from Carboxylic Acids

Carboxylic Acid Product Yield (%) Reference
Benzoic Acid N-(Tosylmethyl)benzamide 82 researchgate.net
4-Nitrobenzoic Acid 4-Nitro-N-(tosylmethyl)benzamide 75 researchgate.net

Development of Alkoxymethylamides as Novel Compound Classes

A noteworthy development is the use of N-tosylmethylamides, derived from the reaction of tosylmethyl isocyanate and carboxylic acids, as precursors to N-(alkoxymethyl)amides. researchgate.net This novel class of compounds has been challenging to synthesize through other methods. researchgate.net The transformation involves the substitution of the tosyl group in the N-tosylmethylamide. When N-tosylmethylbenzamide is treated with organometallic reagents like di-n-butylcopperlithium or n-butylmagnesium chloride, it surprisingly yields N-(n-butoxymethyl)benzamide instead of the expected simple alkylation product. researchgate.net

This unusual reaction is proposed to proceed through metallation of the amide, elimination of the toluenesulfinate anion to form an imine intermediate, which then undergoes a series of rearrangements and subsequent attack by the organometallic reagent to furnish the alkoxymethylamide. researchgate.net This discovery opens a new synthetic route to this rare class of compounds. researchgate.net

Contribution to Novel Synthetic Methodologies and Reagent Design

The availability and unique reactivity of tosylmethyl isocyanate, and its precursor TosMIC, have contributed to the development of new synthetic strategies. TosMIC is recognized as a versatile building block in organic synthesis, participating in a wide array of reactions including cycloadditions, multicomponent reactions, and cascade processes to form various heterocyclic structures. rsc.orgresearchgate.net

The conversion of the isocyanide (TosMIC) to the isocyanate (TsCH2N=C=O) significantly broadens its synthetic utility by enabling a host of nucleophilic addition reactions. nih.gov This allows for the strategic introduction of a tosylmethyl group attached to a carbamate (B1207046), urea, or amide linkage.

Furthermore, the tosylmethylamides synthesized from the isocyanate serve as substrates for unusual substitution reactions, leading to the formation of novel structures like alkoxymethylamides. researchgate.net This demonstrates how tosylmethyl isocyanate can be used not just as a simple building block, but as a key reagent in the design of new synthetic methodologies. For instance, its use in the synthesis of 2,4-bisheterocyclic substituted thiophenes has been reported as part of the development of novel kinase inhibitors. plos.org The bifunctional nature of the molecule, possessing both a reactive isocyanate and a leaving group (tosyl), allows for sequential reaction pathways, making it a valuable tool in modern synthetic chemistry.

Q & A

Q. Advanced

  • Non-linear regression : Fit dose-response data to models like the Hill equation to estimate EC50_{50} values .
  • ANOVA with post-hoc tests : Compare toxicity across concentrations while controlling for covariates (e.g., exposure duration) .
  • Bayesian methods : Incorporate prior data to refine uncertainty in low-sample-size studies .

What are the key storage and stability considerations for this compound to prevent degradation?

Q. Basic

  • Moisture control : Store under inert gas (e.g., argon) in airtight containers to avoid hydrolysis .
  • Temperature : Maintain at –20°C for long-term stability; monitor for discoloration or precipitate formation .
  • Compatibility : Avoid contact with amines, alcohols, or strong bases to prevent exothermic reactions .

How should contradictory findings regarding this compound’s reactivity in different solvent systems be reconciled?

Q. Advanced

  • Systematic replication : Repeat experiments using identical solvent grades and purity levels .
  • Computational modeling : Perform DFT calculations to predict solvent effects on reaction pathways .
  • Meta-analysis : Aggregate data from multiple studies to identify trends obscured by methodological variability .

What methodologies are recommended for assessing the environmental impact of this compound degradation products?

Q. Advanced

  • LC-MS/MS : Quantify hydrolyzed products (e.g., toluenesulfonamide) in environmental samples .
  • Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to evaluate aquatic toxicity .
  • Degradation kinetics : Model half-lives under varying pH and UV exposure using first-order kinetics .

What are the critical parameters to monitor during the purification of this compound?

Q. Basic

  • Chromatographic conditions : Optimize column polarity and mobile phase composition (e.g., hexane:ethyl acetate gradients) .
  • Crystallization : Monitor solvent evaporation rates to avoid impurities .
  • Purity thresholds : Aim for ≥98% purity (verified by GC-MS) for reproducible experimental outcomes .

How can computational chemistry tools be integrated with experimental data to predict this compound’s behavior under varying conditions?

Q. Advanced

  • Molecular dynamics (MD) simulations : Model interactions with solvents or biomolecules to predict stability .
  • QSAR models : Correlate structural descriptors (e.g., logP) with toxicity or reactivity data .
  • Hybrid workflows : Validate computational predictions with targeted experimental assays (e.g., kinetic studies) .

What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?

Q. Advanced

  • Detailed metadata : Report solvent batch numbers, instrument calibration dates, and ambient conditions .
  • Open-data platforms : Share raw spectra and chromatograms via repositories like Zenodo .
  • Protocol standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data and methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.